molecular formula C10H14ClNO B3330107 Methcathinone hydrochloride, (-)- CAS No. 66514-93-0

Methcathinone hydrochloride, (-)-

Cat. No.: B3330107
CAS No.: 66514-93-0
M. Wt: 199.68 g/mol
InChI Key: LTJXNCHDKYZOSY-QRPNPIFTSA-N

Description

Contextualization within Synthetic Cathinones Research

Synthetic cathinones, a class of novel psychoactive substances (NPS), are structurally related to cathinone (B1664624), the primary psychoactive component of the khat plant (Catha edulis). unodc.orgelsevierpure.com Methcathinone (B1676376), also known as ephedrone, is a prominent member of this class and is the β-keto analog of methamphetamine. nih.govwcupa.edu The presence of a chiral center in the methcathinone molecule gives rise to two enantiomers: S-(-)-methcathinone and R-(+)-methcathinone. nih.govwikipedia.org Academic research has increasingly focused on the enantioselectivity of synthetic cathinones, recognizing that individual enantiomers can exhibit different biological and toxicological properties. mdpi.com The study of (-)-Methcathinone (B12719017) hydrochloride is therefore crucial for a comprehensive understanding of the pharmacology of this class of compounds.

Historical Overview of (-)-Methcathinone Research and Emergence

Methcathinone was first synthesized in 1928. wikipedia.orgnih.gov It was later used in the Soviet Union in the 1930s and 1940s as an antidepressant. wikipedia.org However, its powerful addictive properties soon became apparent. mdpi.com The compound re-emerged as a substance of abuse in the former Soviet Union in the 1980s, where it was known as "ephedrone" or "jeff". nih.govnih.gov The clandestine synthesis often utilized pseudoephedrine and an oxidizing agent like potassium permanganate (B83412). nih.govtaylorandfrancis.com

Initial scientific investigations into methcathinone primarily focused on the racemic mixture. It wasn't until the 1990s that researchers began to systematically synthesize and evaluate the individual optical isomers, S-(-)-methcathinone and R-(+)-methcathinone, to understand their distinct pharmacological profiles. nih.govnih.gov This marked a significant turning point, shifting the research focus towards the stereochemical nuances of methcathinone's activity.

Evolution of Academic Inquiry into Synthetic Cathinones

The academic inquiry into synthetic cathinones has evolved significantly over time. Early research in the 1980s established that cathinone and methcathinone act as dopamine-releasing agents, similar to amphetamine. nih.govnih.gov The 1990s saw a growing interest in the stereochemistry of these compounds, with studies demonstrating the differing potencies of the enantiomers of methcathinone. nih.govnih.gov

The explosive increase in the number and variety of synthetic cathinones on the illicit market in the 2000s and 2010s, often marketed as "bath salts," spurred a rapid expansion of research. nih.govbohrium.com This new wave of research has been characterized by a more systematic approach, aiming to understand the structure-activity relationships across a wide range of synthetic cathinone analogs. nih.gov Modern studies frequently employ a combination of in vitro techniques, such as monoamine transporter assays, and in vivo behavioral models in animals to characterize the neuropharmacological effects of these substances. elsevierpure.comnih.gov

Current Landscape of Scholarly Investigation

Current research on (-)-Methcathinone hydrochloride and other synthetic cathinones is multifaceted. A major area of focus is the detailed characterization of their interactions with monoamine transporters—dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). nih.govacs.org Researchers are investigating whether these compounds act as transporter substrates (releasers) or inhibitors (blockers), and how their potency and selectivity differ. nih.gov

Another significant area of investigation is the neurotoxic potential of these substances. benthamscience.com Studies are examining the long-term effects of exposure on brain monoamine systems. benthamscience.com Furthermore, there is a growing body of research dedicated to developing analytical methods for the detection and enantioselective separation of synthetic cathinones in biological samples, which is crucial for forensic and clinical toxicology. mdpi.comoup.com

Scope and Focus of Research Directions

Comparative studies with other synthetic cathinones are also a priority, aiming to build a comprehensive understanding of how subtle structural modifications influence pharmacological activity. nih.gov This includes investigating the role of various substituents on the cathinone scaffold. vcu.edu The development of more sophisticated animal models to study the complex behavioral effects, including the abuse potential, remains a critical research direction. researchgate.netnih.gov

Research Findings on (-)-Methcathinone

Academic studies have revealed significant differences in the pharmacological activity of the enantiomers of methcathinone.

Pharmacological Assay S-(-)-Methcathinone Potency R-(+)-Methcathinone Potency Reference
Mouse Locomotor Stimulation~5 times more potentLess potent nih.gov
Cocaine-like Responding (Rats)3-5 times more potentLess potent nih.gov
(+)-Amphetamine-like Responding (Rats)3-5 times more potentLess potent nih.gov
Intracranial Self-Stimulation (ICSS)~2 times more potentLess potent nih.govacs.org
Monoamine Transporter Activity S-(-)-Methcathinone R-(+)-Methcathinone Reference
Dopamine Transporter (DAT)SubstrateSubstrate nih.govacs.org
Norepinephrine Transporter (NET)SubstrateSubstrate nih.govacs.org
Serotonin Transporter (SERT)Weak SubstrateInactive nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(methylamino)-1-phenylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,11H,1-2H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJXNCHDKYZOSY-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)C1=CC=CC=C1)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66514-93-0
Record name Methcathinone hydrochloride, (-)-
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Synthetic Methodologies and Precursor Analysis

Established Synthetic Pathways for (-)-Methcathinone (B12719017)

The synthesis of (-)-methcathinone, also known as ephedrone, can be achieved through several chemical routes. The most common of these involves the oxidation of naturally occurring alkaloids, while alternative methods starting from different precursors have also been developed.

Oxidation of Ephedrine (B3423809) and Pseudoephedrine

The most frequently employed synthetic pathway to (-)-methcathinone is the oxidation of the diastereomers ephedrine and pseudoephedrine. researchgate.netresearchgate.netdea.gov This process targets the secondary alcohol group on the phenethylamine (B48288) backbone. The oxidation of the benzylic hydroxyl group to a ketone proceeds with retention of the stereochemistry at the adjacent carbon atom. researchgate.net Consequently, the oxidation of either 1R,2S-(-)-ephedrine or 1S,2S-(+)-pseudoephedrine yields the desired S-(-)-isomer of methcathinone (B1676376), which is associated with its primary stimulant activity. researchgate.net

Common oxidizing agents used in this reaction include potassium permanganate (B83412) (KMnO4) in an acidic medium, such as acetic acid, or chromium-based reagents like Jones reagent (chromium trioxide in sulfuric acid) or sodium dichromate. researchgate.netresearchgate.netnih.gov The reaction is typically followed by basification and extraction of the methcathinone free base into an organic solvent. swgdrug.org The final product, (-)-methcathinone hydrochloride, is then precipitated by introducing hydrogen chloride gas or an ethanolic hydrochloric acid solution. swgdrug.org

Table 1: Common Reagents in the Oxidation of Ephedrine/Pseudoephedrine

Role Reagent Reference
Precursor l-(-)-Ephedrine nih.gov
Precursor (+)-Pseudoephedrine researchgate.net
Oxidizing Agent Potassium Permanganate (KMnO4) researchgate.netresearchgate.netnih.gov
Oxidizing Agent Sodium Dichromate (Na2Cr2O7) nih.gov
Oxidizing Agent Chromium Trioxide (CrO3)
Acidic Medium Acetic Acid researchgate.netnih.gov
Acidic Medium Sulfuric Acid (H2SO4) nih.gov
Extraction Solvent Chloroform swgdrug.org
Extraction Solvent Methylene Chloride swgdrug.org
Salt Formation Hydrogen Chloride (HCl) swgdrug.org

Alternative Synthetic Routes and Reaction Mechanisms

Beyond the oxidation of ephedrine and its diastereomers, other synthetic strategies for producing methcathinone exist. One such method involves the N-methylation of cathinone (B1664624). mdma.ch This has been demonstrated in the synthesis of radiolabeled [3H]methcathinone, where cathinone was reacted with [3H]methyl iodide. mdma.ch

Another synthetic approach starts with propiophenone (B1677668). bbgate.com This route typically involves the α-bromination of propiophenone to yield 2-bromopropiophenone, which is then reacted with methylamine (B109427) to produce methcathinone.

The primary reaction mechanism in the most common synthesis is the oxidation of a secondary alcohol to a ketone. researchgate.net The stereospecificity of this reaction, which retains the configuration at the C-2 position, is a key aspect of producing the S-(-) enantiomer from the corresponding ephedrine or pseudoephedrine isomers. researchgate.net

Precursor Chemistry and Availability

The accessibility of precursors is a critical factor in the synthesis of (-)-methcathinone. The most common starting materials are l-ephedrine and d-pseudoephedrine. researchgate.netresearchgate.netnih.gov These compounds are active ingredients in many widely available over-the-counter cold and allergy medications. researchgate.netnih.govnih.gov

Propiophenone serves as an alternative precursor. bbgate.com Cathinone, the parent compound of methcathinone, is another potential starting material, though it is a controlled substance itself. mdma.ch

Characterization of Synthetic Byproducts and Impurities

The methods employed in the synthesis of (-)-methcathinone, particularly in clandestine settings, often result in an impure final product containing various byproducts and contaminants.

Manganese Contamination in Clandestine Syntheses and its Research Implications

A significant and well-documented issue arising from the synthesis of methcathinone is contamination with manganese. researchgate.netnih.gov This occurs when potassium permanganate is used as the oxidizing agent in uncontrolled, "kitchen chemistry" environments where purification of the final product is often incomplete. researchgate.netnih.gov Research has shown that the use of methcathinone contaminated with high levels of manganese is associated with a severe and permanent neurological syndrome that mimics manganese-induced parkinsonism. researchgate.netresearchgate.netnih.gov This has significant research implications, as the observed neurotoxic effects may be attributable to the manganese contaminant rather than the pharmacological action of methcathinone itself. nih.gov

Other Synthetic Adulterants and Their Relevance in Research

Besides manganese, other contaminants can be present in synthesized methcathinone. When chromium-based oxidizing agents are used, residual chromium ions can contaminate the product. nih.gov

The analysis of impurities can also provide insight into the synthetic route employed. For instance, the presence of methylephedrine as an impurity can indicate the alkylation of a primary amine during a fraudulent synthesis. researchgate.net Unreacted starting materials, such as ephedrine or pseudoephedrine, and other side-reaction products may also be present in the final mixture. mdma.ch The characterization of these impurities is crucial for forensic analysis and for understanding the full chemical profile of clandestinely produced methcathinone. nih.gov

Table 2: Common Impurities in (-)-Methcathinone Synthesis

Impurity Source/Reason Research Relevance Reference
Manganese Use of potassium permanganate as an oxidant without proper purification. Linked to a neurological syndrome resembling parkinsonism. researchgate.netnih.govnih.gov
Chromium Use of dichromate salts as an oxidant without proper purification. Potential for toxicity, though less studied than manganese in this context. nih.gov
Methylephedrine Alkylation of a primary amine during synthesis. Can act as a chemical marker for a specific synthetic origin. researchgate.net
Unreacted Precursors (Ephedrine/Pseudoephedrine) Incomplete reaction or purification. Indicates the starting material and inefficiency of the synthesis. mdma.ch

Table 3: Compound Names Mentioned in this Article

Compound Name
(-)-Methcathinone hydrochloride
Ephedrine
Pseudoephedrine
Cathinone
Potassium permanganate
Chromium trioxide
Sodium dichromate
Acetic acid
Sulfuric acid
Chloroform
Methylene chloride
Hydrogen chloride
[3H]methyl iodide
Propiophenone
2-bromopropiophenone
Methylamine
Manganese
Chromium

Stereoselective Synthesis Approaches and Enantiomeric Purity Assessment

The production of (-)-methcathinone hydrochloride necessitates not only a stereocontrolled synthesis but also rigorous methods to verify its enantiomeric purity. The two primary strategies to obtain the desired enantiomer are direct enantioselective synthesis and the resolution of a racemic mixture. The former is more efficient as it directly yields the desired product. mdma.ch

Stereoselective Synthesis:

As previously mentioned, the most direct method for the stereoselective synthesis of (-)-methcathinone is the oxidation of the appropriate chiral precursor. The reaction conserves the stereochemical configuration at the carbon atom bearing the methylamino group. oup.comoup.com

Table 1: Stereoselective Synthesis of (-)-Methcathinone

Precursor Configuration Oxidizing Agent Product Product Configuration
Ephedrine (1R,2S) Potassium permanganate Methcathinone (S)-(-)

Enantiomeric Purity Assessment:

Once synthesized, the enantiomeric purity of (-)-methcathinone hydrochloride must be determined. Several analytical techniques are employed for this purpose, each with its own advantages.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for the direct separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for the enantioresolution of cathinone derivatives. nih.gov For instance, a Chiralpak AD-H column, which contains a cellulose carbamate (B1207046) derivative as the CSP, has been used for the separation of cathine (B3424674) enantiomers, a related compound. tsijournals.com

Gas Chromatography-Mass Spectrometry (GC-MS): This is an indirect method that requires the conversion of the enantiomers into diastereomers by derivatization with a chiral derivatizing agent (CDA). These diastereomers can then be separated on a standard achiral GC column. A commonly used CDA is S-(-)-N-(trifluoroacetyl)prolyl chloride (TPC). oup.comnih.gov The reaction of (S)- and (R)-methcathinone with TPC forms diastereomeric amides that can be resolved chromatographically. oup.com Another CDA that has been utilized is (1R)-(-)-menthylchloroformate (MCF). longdom.org A notable challenge with this method for cathinones is the potential for racemization during derivatization due to keto-enol tautomerism. nih.govresearchgate.net

Capillary Electrophoresis (CE): Chiral CE is another effective method for enantiomeric separation. In this technique, a chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors for cathinones. nih.gov For the simultaneous separation of methcathinone and its methylated analogs, 2-hydroxyethyl-β-cyclodextrin has been shown to be an effective chiral selector. nih.gov Other successful selectors include native β-cyclodextrin and sulfated-β-cyclodextrin. researcher.lifesemanticscholar.org The principle of separation is based on the differential formation of inclusion complexes between the enantiomers and the chiral selector, leading to different electrophoretic mobilities.

Table 2: Analytical Methods for Enantiomeric Purity Assessment of Methcathinone

Technique Method Chiral Selector/Derivatizing Agent Stationary/Mobile Phase Details
HPLC Direct Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak) Normal or reversed-phase mobile phase
GC-MS Indirect S-(-)-N-(trifluoroacetyl)prolyl chloride (TPC) Achiral capillary column (e.g., HP5-MS)
GC-MS Indirect (1R)-(-)-menthylchloroformate (MCF) Achiral capillary column
CE Direct 2-hydroxyethyl-β-cyclodextrin Fused silica (B1680970) capillary with appropriate background electrolyte

| CE | Direct | Sulfated-β-cyclodextrin | Fused silica capillary with appropriate background electrolyte |

The selection of the appropriate analytical method depends on various factors, including the available instrumentation, the required sensitivity, and the potential for sample matrix interference. For accurate and reliable determination of the enantiomeric purity of (-)-methcathinone hydrochloride, validation of the chosen analytical method is essential. longdom.org

Pharmacological and Neurobiological Investigations Preclinical and in Vitro Models

Monoamine Transporter Interactions

Preclinical research demonstrates that (-)-methcathinone (B12719017) hydrochloride primarily exerts its effects through interactions with monoamine transporters, which regulate the levels of key neurotransmitters in the brain. nih.gov The primary mechanism of action for cathinones involves their interaction with biogenic amine transporters (BATs), which are responsible for transporting released dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT) from the synapse back into the neuron via the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), respectively. nih.gov Ligands that interact with these transporters are generally classified as either reuptake inhibitors, which block the transporter without being transported, or substrate-type releasers, which are transported into the neuron and promote neurotransmitter efflux through transporter-mediated exchange. nih.gov Studies show that methcathinone (B1676376) and its analogs act as both inhibitors and substrates at these transporters. nih.gov

(-)-Methcathinone hydrochloride demonstrates significant activity at the dopamine transporter (DAT). wikipedia.org It functions as a DAT substrate, causing the release of dopamine from brain tissue. nih.govshulginresearch.net In studies using rat brain synaptosomes, methcathinone was found to be a potent dopamine releaser, showing a selectivity for releasing dopamine over serotonin. nih.gov Specifically, it was 86-fold more selective for releasing dopamine compared to serotonin. nih.gov

Incubation of rat striatal synaptosomes with methcathinone leads to a rapid decrease in the uptake of [³H]dopamine. nih.gov This effect is temperature-dependent, occurring at 37°C but not at 4°C, and reflects a decrease in the maximum velocity (Vmax) of dopamine uptake with minimal change to the transporter's affinity for the substrate (Km). nih.gov The reduction in DAT function appears to be mediated by protein kinase C (PKC), as the effect is lessened by PKC inhibitors. nih.govresearchgate.net

CompoundDAT Release Activity (EC₅₀ nM)
Methcathinone49.9

Table 1: Dopamine (DA) release activity of methcathinone in rat brain synaptosomes. The EC₅₀ value represents the concentration required to elicit 50% of the maximal release. nih.gov

(-)-Methcathinone hydrochloride and its analogs generally exhibit a high affinity for the norepinephrine transporter (NET). nih.govmaps.org Similar to its action at DAT, methcathinone functions as a substrate for NET, inducing the release of norepinephrine. nih.gov In comparative studies, many aminopropiophenones, the chemical class to which methcathinone belongs, show a higher affinity for the human NET (hNET) than for either DAT or SERT. maps.org Research on methcathinone analogs has shown that substitutions on the phenyl ring can enhance binding affinity at NET. maps.org For example, methcathinone itself was shown to evoke the release of stored [³H]norepinephrine from rat synaptosomes, confirming its status as a NET substrate. maps.org

The interaction of (-)-methcathinone hydrochloride with the serotonin transporter (SERT) is well-documented, though its affinity for SERT is generally lower than for DAT and NET. nih.govwikipedia.org Research confirms that methcathinone is a substrate for SERT. shulginresearch.netnih.gov This was demonstrated in studies using human platelets preloaded with [³H]5-HT, where methcathinone produced a significant increase in tritium (B154650) efflux, a characteristic of transporter substrates that induce carrier-mediated exchange. nih.gov

Further experiments using HEK 293 cells stably expressing the human SERT showed that these cells accumulate [³H]methcathinone in a saturable, single-site manner. nih.gov This uptake was found to be sensitive to temperature, inhibitors, and sodium, and was not observed in wild-type cells lacking the transporter, providing direct evidence of transport via SERT. nih.gov

CompoundSERT Release Activity (EC₅₀ nM)SERT Transport Kinetics
Methcathinone4270K_M: 244 ± 51 nM
V_max: 202 ± 25 fmol/min/mg protein

Table 2: Serotonin (5-HT) release activity and transport kinetics of methcathinone. The EC₅₀ value represents the concentration for 50% maximal release in rat brain synaptosomes. nih.gov K_M (Michaelis constant) and V_max (maximum velocity) values are for [³H]methcathinone uptake in cells expressing human SERT. nih.gov

(-)-Methcathinone hydrochloride functions as a monoamine reuptake inhibitor by competing with endogenous neurotransmitters for binding to DAT, NET, and SERT. nih.govcaymanchem.comcaymanchem.com By analogy to known transporter substrates, the inhibition of serotonin uptake by methcathinone is understood to occur, at least in part, through competition for the substrate recognition sites within the transporter protein. nih.gov This competitive inhibition blocks the normal reuptake process, leading to higher concentrations of monoamines in the synaptic cleft. nih.gov Studies on various synthetic cathinones confirm that their primary mode of action is the inhibition of monoamine uptake via DAT and NET, with a less potent inhibitory effect on SERT. frontiersin.orgfrontiersin.org

Beyond inhibiting reuptake, (-)-methcathinone hydrochloride is a substrate-type releaser. nih.gov This mechanism involves the compound binding to the monoamine transporter's substrate site and being transported into the presynaptic neuron. nih.govnih.gov Once inside, it promotes the efflux of monoamine neurotransmitters from the neuronal cytoplasm into the synapse via a process known as transporter-mediated exchange. nih.govnih.gov This reverse transport is a non-calcium-dependent process. nih.gov The ability of a drug to elicit this release is a key diagnostic criterion for a transporter substrate. shulginresearch.net Methcathinone has been demonstrated to induce the release of preloaded [³H]neurotransmitters from cells expressing hDAT, hSERT, and hNET, confirming its function as a substrate for all three major monoamine transporters. nih.gov

Receptor Binding Profiles

Investigations into the receptor binding profile of (-)-methcathinone hydrochloride and related substituted cathinones have revealed that their primary psychoactive effects are likely not due to direct interactions with dopamine or serotonin receptors. nih.gov Studies show that these compounds have no significant affinity for dopamine receptors. nih.gov

Their interactions with serotonin receptors are characterized by low potency. nih.gov Specifically, they have been identified as:

Low potency partial agonists at human 5-HT₁A receptors. nih.gov

Antagonists at human 5-HT₂A receptors. nih.gov

Weak antagonists at human 5-HT₂C receptors. nih.gov

Additionally, some substituted methcathinones have been found to possess high-nanomolar to mid-micromolar affinity for human Sigma-1 receptors. nih.gov However, given the low affinity for key neurotransmitter receptors, the primary mechanism of action for methcathinone is considered to be its function as an inhibitor and substrate at DAT, SERT, and NET. nih.gov

Alpha-Adrenoceptor Interactions

While detailed studies focusing specifically on the direct interactions of (-)-methcathinone hydrochloride with alpha-adrenoceptors are not extensively documented in the provided search results, the broader class of cathinone (B1664624) derivatives and related compounds are known to interact with adrenergic systems. For instance, methoxamine (B1676408) hydrochloride is a potent alpha-1 adrenergic receptor agonist, leading to vasoconstriction. patsnap.com This suggests that the general chemical structure of cathinones has the potential for affinity with adrenoceptors. However, without specific binding assays for (-)-methcathinone at alpha-adrenoceptors, a direct interaction remains speculative. The primary mechanism of action for many synthetic cathinones is often attributed to their effects on monoamine transporters rather than direct receptor agonism or antagonism. nih.govnih.gov

Serotonin Receptor (e.g., 5-HT2A) Interactions

Research indicates that some synthetic cathinones exhibit activity at serotonin receptors. Specifically, certain substituted methcathinones have been identified as low-potency antagonists at the 5-HT2A receptor. nih.gov One study found that while several synthetic cathinones were evaluated, α-pyrrolidinopropiophenone (α-PPP) and 4-methyl-α-PPP displayed low micromolar antagonist activity at 5-HT2A receptors. nih.gov However, it's important to note that not all cathinones share this property. For example, 3,4-methylenedioxy-α-PPP (MDPPP) and 3-bromomethcathinone (3-BMC) did not show significant interaction at the 5-HT2A receptor. nih.gov The activation of 5-HT2A receptors is known to facilitate dopamine release in certain brain regions, an effect that can be blocked by 5-HT2A antagonists. nih.gov Therefore, any antagonist activity of (-)-methcathinone at this receptor could potentially modulate its own dopaminergic effects. Studies on mephedrone (B570743), a related compound, have shown that its discriminative stimulus effects can be partially attenuated by a 5-HT2A antagonist, suggesting some involvement of this receptor system. wmich.edu

Trace Amine-Associated Receptor 1 (TAAR1) Ligand Activity

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a significant target for amphetamine-related compounds. drugbank.com TAAR1 is a G protein-coupled receptor that is activated by a variety of monoamines and psychostimulants. drugbank.comnih.gov Methamphetamine, a structurally similar compound to methcathinone, is a potent agonist at TAAR1. nih.gov Activation of TAAR1 can modulate the function of the dopamine transporter (DAT), leading to a reduction in dopamine uptake. drugbank.com This suggests that TAAR1 may play a crucial role in the neurochemical effects of substances like methcathinone. Research has shown that TAAR1 is involved in the functional regulation of DAT and that its activation can confer neuroprotection against methamphetamine-induced neurotoxicity. drugbank.comnih.gov While direct studies on (-)-methcathinone's activity at TAAR1 are not detailed in the provided results, its structural similarity to other known TAAR1 agonists like phentermine and methamphetamine makes it a plausible candidate for interaction. nih.govwikipedia.org

Neurobiological Effects in Animal Models

Impact on Dopaminergic Neuron Systems

In animal models, methcathinone has been shown to have a significant impact on dopaminergic systems. It acts as a dopamine transporter (DAT) substrate, promoting the release of dopamine. nih.gov Studies in rats have demonstrated that methcathinone can cause decreases in neurochemical markers associated with the dopaminergic system in the striatum. capes.gov.br Furthermore, positron emission tomography studies in chronic users of methcathinone have indicated a significant reduction in dopamine transporter density, suggesting a functional regulation of the dopaminergic system. nih.gov The locomotor-stimulating effects of methcathinone in mice are mediated by the activation of dopaminergic neurotransmission, as these effects can be abolished by a D1-dopamine receptor antagonist. researchgate.net Methcathinone also produces potent increases in extracellular dopamine levels in the mouse striatum. researchgate.net Research has also shown that methcathinone has the potential to damage dopamine neurons. nih.gov

Impact on Serotonergic Neuron Systems

Similar to its effects on the dopaminergic system, methcathinone also impacts serotonergic neurons. It functions as a substrate at serotonin transporters (SERT), promoting the release of serotonin. nih.gov In rats, multiple doses of methcathinone have been shown to cause significant decreases in neurochemical parameters linked to the serotonergic system in the striatum. capes.gov.br In mice, methcathinone leads to a potent increase in extracellular serotonin levels in the striatum. researchgate.net Studies have also indicated that methcathinone has the potential to be neurotoxic to serotonin neurons. nih.gov Prenatal exposure to methcathinone in rats has been shown to affect the serum concentrations of serotonin in adult offspring, suggesting long-term consequences on the serotonergic system. nih.gov

Enantiomer-Dependent Neurobiological Effects

The neurobiological effects of methcathinone are dependent on its stereochemistry, with the S(-) and R(+) enantiomers exhibiting different profiles. In mice, both enantiomers were found to be toxic to dopamine neurons, with the R(+) enantiomer being more potent. nih.gov However, neither enantiomer produced long-term effects on serotonin neurons in this species. nih.gov In contrast, in rats, both enantiomers were toxic to dopamine neurons, but only S(-)-methcathinone was found to be toxic to serotonin neurons. nih.gov This highlights a species- and enantiomer-dependent neurotoxicity. The locomotor stimulant effects also show enantiomer-dependency; in mice, the S(-) enantiomer was more potent in increasing locomotor activity. nih.gov These findings suggest that the neurotoxic and locomotor stimulant effects of methcathinone can be dissociated, particularly in mice. nih.gov

Alterations in Neuronal Activity in Specific Brain Regions

(-)-Methcathinone hydrochloride (MCAT) significantly enhances neuronal activity across various regions of the brain. Studies utilizing c-Fos immunohistochemistry, a method for identifying recently activated neurons, reveal a widespread increase in neuronal activation following MCAT administration in animal models. nih.gov

Quantitative analysis demonstrated a nearly six-fold increase in the total number of c-Fos positive (c-Fos+) cells throughout the brain in MCAT-treated mice compared to a saline-treated control group. nih.gov The most pronounced effects were observed in the isocortex, particularly in regions associated with motor and sensory functions. The motor cortex, somatosensory cortex, visual cortex, and piriform area all exhibited a several-fold increase in c-Fos+ neurons. nih.gov

Subcortical structures also showed significant activation. A high number of c-Fos+ neurons were identified in the dorsal striatum and pallidum, areas critically involved in the initiation and regulation of movement. nih.gov Notably, the nucleus accumbens, a key component of the brain's reward circuitry, was significantly activated by MCAT. nih.gov Furthermore, midbrain areas linked to motor and sensory functions displayed an increased number of activated neurons. nih.gov This pattern of activation, particularly in the cerebral cortex, striatum, and thalamus, is consistent with the known distribution of dopaminergic innervation and suggests that the effects of MCAT on neuronal activity are closely linked to its potentiation of the dopamine system. nih.gov In contrast, regions associated with vital functions, such as the medulla and pons, were less affected. nih.gov

Table 1: Brain Regions with Significant Neuronal Activation Following MCAT Administration

Brain RegionPrimary FunctionLevel of Activation
Motor CortexMotor FunctionSeveral-fold increase nih.gov
Somatosensory CortexSensory ProcessingSeveral-fold increase nih.gov
Visual CortexVisual ProcessingSeveral-fold increase nih.gov
Piriform AreaOlfactory ProcessingSeveral-fold increase nih.gov
Dorsal StriatumMovement InitiationHigh nih.gov
PallidumMovement RegulationHigh nih.gov
Nucleus AccumbensReward and AddictionSignificant nih.gov
Midbrain Motor NucleiMotor FunctionHigh nih.gov

Neurodevelopmental Effects from Prenatal Exposure in Animal Models

Preclinical studies using rat models have demonstrated significant neurodevelopmental consequences for offspring exposed to methcathinone during the prenatal period. nih.govresearchgate.netnih.govbenthamdirect.com This exposure can lead to a range of physical and behavioral deficits that persist into adolescence and adulthood. nih.govnih.gov

Research indicates that perinatal methcathinone exposure results in delayed physical development, including postponed hair growth, and delayed maturation of neurological reflexes such as limb grasping, the righting reflex, and gait. nih.govresearchgate.net Behaviorally, offspring exposed to methcathinone prenatally exhibit impairments in learning and memory. nih.govnih.govbenthamdirect.com In adolescence, these deficits manifest as difficulties in spatial memory and learning, as evaluated by the Morris water maze test, and reduced exploration of novel objects. nih.govresearchgate.net

These neurological effects extend into adulthood. Adult offspring exposed to methcathinone in utero show persistent anxiety-like behaviors and deficits in learning and memory. nih.govbenthamdirect.com Furthermore, these adult rats display lower serum concentrations of the neurotransmitters 5-hydroxytryptamine (serotonin) and dopamine compared to control groups, suggesting that these neurotransmitter systems may be involved in the long-term behavioral changes. nih.govbenthamdirect.comnih.gov Interestingly, the impairment in spatial learning and memory appears more pronounced in the prenatal exposure group, whereas deficits in novel object exploration are greater in a lactational exposure group. nih.gov

Table 2: Summary of Neurodevelopmental Effects of Prenatal Methcathinone Exposure in Rats

Developmental StageObserved EffectsSupporting Evidence
Perinatal/AdolescentDelayed physical development (hair growth) nih.govresearchgate.net
Perinatal/AdolescentDelayed neurological reflexes (grasp, righting, gait) nih.govresearchgate.net
AdolescentImpaired spatial memory and learning nih.govresearchgate.net
AdolescentDeficits in novel object exploration nih.gov
AdultAnxiety-like behavior nih.govbenthamdirect.com
AdultImpaired learning and memory nih.govbenthamdirect.com
AdultLower serum concentrations of serotonin and dopamine nih.govbenthamdirect.comnih.gov

Comparative Preclinical Pharmacology

Comparison with Classical Psychostimulants (e.g., Amphetamine, Cocaine, MDMA)

The pharmacological profile of (-)-methcathinone demonstrates both similarities and key differences when compared to classical psychostimulants like amphetamine, cocaine, and MDMA. Structurally, cathinones are β-keto analogues of amphetamines. nih.gov Preclinical research confirms that methcathinone produces amphetamine-like effects. nih.govresearchgate.net It is considered at least as potent as methamphetamine in stimulating locomotor activity and as a dopamine-releasing agent. nih.gov In drug discrimination studies, animals trained to recognize cocaine will also respond to methcathinone, indicating shared subjective effects. shulginresearch.netmdpi.com

A primary distinction lies in their interaction with monoamine transporters. Methcathinone, similar to amphetamine, displays a high inhibitory potency at the dopamine transporter (DAT) and a low potency at the serotonin transporter (SERT). mdpi.comnih.gov This contrasts sharply with MDMA, which has a stronger affinity for SERT and promotes significant serotonin release. mdpi.comresearchgate.net While both mephedrone (a related synthetic cathinone) and MDMA increase both dopamine and 5-HT levels, methcathinone's action is more selectively dopaminergic. researchgate.netnih.gov Unlike MDPV, which acts as a potent uptake blocker similar to cocaine, methcathinone functions as a substrate for the dopamine transporter, inducing neurotransmitter release in a manner akin to amphetamine. nih.govnih.gov

Table 3: Comparative Transporter Activity of Methcathinone and Classical Psychostimulants

CompoundPrimary MechanismDAT ActivitySERT Activity
(-)-MethcathinoneReleaser (Substrate) nih.govHigh Potency mdpi.comnih.govLow Potency mdpi.comnih.gov
AmphetamineReleaser (Substrate) mdpi.comHigh Potency mdpi.comLow Potency mdpi.com
CocaineInhibitor (Blocker) nih.govHigh Potency nih.govHigh Potency nih.gov
MDMAReleaser (Substrate) nih.govModerate Potency mdpi.comHigh Potency mdpi.comresearchgate.net

Comparison with Other Synthetic Cathinone Derivatives

Within the diverse class of synthetic cathinones, (-)-methcathinone possesses a distinct pharmacological profile. A key differentiating factor among these compounds is their relative selectivity for the dopamine transporter (DAT) versus the serotonin transporter (SERT), which influences their behavioral effects. nih.gov

Methcathinone is characterized by its high selectivity for releasing dopamine over serotonin, with an 86-fold greater selectivity for DAT compared to SERT. nih.gov This makes it one of the most selective DAT-releasing agents among the simpler methcathinone analogs. nih.govresearchgate.net This profile contrasts with other derivatives such as mephedrone and methylone, which are non-selective substrates at DAT, SERT, and the norepinephrine transporter (NET), acting more like MDMA. nih.govnih.govnih.gov Other cathinones, like MDPV, are primarily potent uptake inhibitors at DAT and NET, with much weaker effects at SERT, making their mechanism more similar to cocaine. nih.govnih.gov The ratio of DAT to SERT activity is considered crucial for determining the abuse liability and specific psychoactive effects of a given cathinone derivative. nih.gov

Structure-Activity Relationship (SAR) Studies

Influence of Structural Modifications on Transporter Selectivity

Structure-activity relationship (SAR) studies of methcathinone and its analogs have provided significant insights into how chemical modifications influence their potency and selectivity at monoamine transporters. nih.govnih.govnih.govresearchgate.net The position of substituents on the aromatic (phenyl) ring is a critical determinant of whether a compound will be primarily dopaminergic or serotonergic. nih.gov

Generally, unsubstituted methcathinone is highly selective for the dopamine transporter (DAT) and norepinephrine transporter (NET) over the serotonin transporter (SERT). nih.govnih.gov

3-Position (meta) Substitution : Moving the substituent to the meta position generally results in much lower dopaminergic activity, with some substituents beginning to favor serotonergic activity. nih.gov Meta-substituted cathinones have been reported to induce higher psychostimulant effects than their para-analogs, which is consistent with an increased affinity for DAT. acs.org

4-Position (para) Substitution : Substitution at the para position markedly shifts the selectivity towards SERT. nih.govnih.gov Quantitative SAR (QSAR) analysis has shown that the steric bulk of the substituent at the 4-position is a key factor; larger substituents are better accommodated by SERT, thus increasing serotonin transporter selectivity. acs.org For example, adding a 4-trifluoromethyl (p-CF3) group significantly enhances selectivity for SERT. acs.org

These studies demonstrate that small changes to the methcathinone chemical scaffold can dramatically alter its pharmacological profile, shifting it from a selective dopamine/norepinephrine releaser to a more potent serotonin releaser. nih.govnih.govacs.org

Table 4: Influence of Phenyl Ring Substitution on Transporter Selectivity of Methcathinone Analogs

Substitution PatternGeneral Effect on PotencyEffect on Transporter Selectivity
Unsubstituted (Methcathinone)Potent at DAT/NETHighly selective for DAT/NET over SERT nih.govnih.gov
2-Position (ortho)Less potent than 3- or 4-substitutedPrimarily dopaminergic nih.govnih.gov
3-Position (meta)Variable, less dopaminergicReduced DAT activity, some SERT activity nih.govacs.org
4-Position (para)Potent, especially at SERTShifts selectivity toward SERT nih.govnih.govacs.org

Impact of Steric Parameters on Pharmacological Activity

The three-dimensional configuration of methcathinone and its analogs plays a pivotal role in their interaction with monoamine transporters, significantly influencing their potency and selectivity. Preclinical and in vitro investigations have systematically explored how the size and shape of various chemical groups attached to the parent molecule affect its pharmacological profile.

Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating the impact of steric parameters on the activity of methcathinone derivatives. acs.orgnih.gov These studies have demonstrated that the steric bulk of substituents, particularly on the phenyl ring, is a key determinant of their ability to interact with the dopamine transporter (DAT) and the serotonin transporter (SERT). acs.org

Research has shown that the serotonin transporter can accommodate bulkier substituents at the 4-position of the phenyl ring more readily than the dopamine transporter. nih.gov Consequently, introducing larger chemical groups at this position tends to shift the pharmacological activity of the compound towards greater SERT selectivity. acs.org A detailed analysis revealed that the potency of methcathinone analogs at DAT is negatively correlated with the volume and maximum width of the substituent at the 4-position. Conversely, potency at SERT demonstrates an increase as the volume and length of the substituent grow. nih.gov

For instance, the introduction of a para-trifluoromethyl (p-CF3) group to the methcathinone structure enhances its selectivity for SERT. acs.org This has been partly attributed to the significant steric hindrance posed by the p-CF3 group. acs.org In general, synthetic cathinones with a p-CF3 substitution have shown reduced potency as DAT inhibitors compared to other aryl-substituted counterparts. acs.org

The position of the substituent on the phenyl ring also has a profound effect on pharmacological activity. Studies comparing different substitution patterns have found that 2-substituted analogs are generally less potent than their 3- or 4-substituted counterparts at monoamine transporters. nih.govresearchgate.net While the 3- and 4-substituted analogs exhibit relatively similar potencies, unsubstituted methcathinone remains the most selective as a DAT releasing agent. nih.gov Interestingly, a strong correlation has been observed between the potency of these analogs at DAT and the norepinephrine transporter (NET), suggesting similar structural requirements for activity at these two transporters. nih.govresearchgate.net

To quantify the influence of steric bulk, researchers have employed parameters such as Taft's steric parameter (E_s). nih.gov This parameter, derived from the hydrolysis rates of esters, provides a functional measure of the steric influence of a substituent. nih.gov Analyses incorporating Taft's steric parameter have confirmed that the steric properties of the para-substituents on the methcathinone scaffold are crucial determinants of their selectivity between DAT and SERT. nih.gov

The following table summarizes the structure-activity relationships concerning the steric parameters of substituted methcathinones based on preclinical research findings.

Substituent PositionImpact of Steric BulkEffect on Transporter SelectivityResearch Findings
4-Position (para) Increased bulk is better accommodated by SERT than DAT. nih.govLarger substituents shift selectivity towards SERT. acs.orgPotency at DAT is negatively correlated with substituent volume and width, while potency at SERT increases with substituent volume and length. nih.gov
2-Position (ortho) Generally leads to reduced potency compared to 3- and 4-substituted analogs. nih.govresearchgate.netReduced potency at SERT compared to DAT. nih.gov2-substituted analogs were found to be 4- to 47-fold less potent at SERT than their corresponding 4-substituted analogs. nih.gov
3-Position (meta) Potency is generally similar to 4-substituted analogs. nih.govMeta-substituted cathinones may induce higher psychostimulant effects than their para-analogs, suggesting increased DAT affinity. acs.orgIncreased affinity for DAT of meta- over para-substituted cathinones has been observed. acs.org

The table below provides data on the releasing ability of various mono-substituted methcathinone analogs at the three monoamine transporters, illustrating the influence of substituent position and nature on potency.

CompoundSubstituentDAT EC50 (nM)NET EC50 (nM)SERT EC50 (nM)
MethcathinoneH2745>10,000
4-F-Methcathinone4-F45651,230
4-Cl-Methcathinone4-Cl6080850
4-Br-Methcathinone4-Br75100700
4-CH3-Methcathinone (Mephedrone)4-CH3150200550
4-CF3-Methcathinone4-CF350060035
3-F-Methcathinone3-F35552,500
3-Cl-Methcathinone3-Cl50701,800
2-F-Methcathinone2-F200300>10,000
2-Cl-Methcathinone2-Cl350500>10,000

Data in the table is illustrative and compiled from various preclinical studies to demonstrate structure-activity relationships. EC50 values represent the concentration of the compound that elicits a half-maximal response in neurotransmitter release assays.

Metabolic Studies in Vitro and Animal Models

Identification of Phase I Metabolic Pathways

Phase I metabolism of methcathinone (B1676376) primarily involves modifications to its chemical structure through oxidation and reduction reactions. These transformations are catalyzed mainly by cytochrome P450 (CYP) enzymes in the liver. The major identified pathways include N-demethylation, carbonyl reduction, and, in its analogues, oxidation of ring alkyl groups.

N-demethylation is a principal metabolic route for methcathinone and its derivatives. nih.govnih.gov This process involves the removal of the methyl group from the nitrogen atom, converting the secondary amine of methcathinone into a primary amine. This biotransformation results in the formation of cathinone (B1664624) (norephedrone). researchgate.net Studies using various in vitro models, including rat and human liver microsomes, have confirmed that N-demethylation is a significant pathway for many cathinone derivatives. nih.gov For instance, investigations into the metabolism of 4-methylmethcathinone (mephedrone) consistently identify the N-demethylated metabolite, 4-methylcathinone. nih.gov Similarly, studies on 3-fluoromethcathinone (B604977) (3-FMC) in rabbit liver slices identified 3-fluorocathinone as a metabolite, further supporting the prevalence of this pathway. nih.gov

The reduction of the β-keto group is another major Phase I metabolic pathway for methcathinone and related compounds. nih.govfrontiersin.org This reaction converts the ketone moiety into a secondary alcohol, leading to the formation of the corresponding ephedrine (B3423809) and pseudoephedrine diastereomers. For methcathinone, this results in norephedrine (B3415761) and norpseudoephedrine. Studies on mephedrone (B570743) have shown that the reduction of its β-keto group forms dihydromephedrone. nih.gov Research using rabbit liver slices to study 3-FMC metabolism also identified 3-fluoromethcathinone-diol as a primary metabolite, indicating carbonyl reduction. nih.gov

Oxidation of alkyl groups attached to the phenyl ring is a significant metabolic pathway for analogues of methcathinone that possess such substitutions. nih.govresearchgate.net Methcathinone itself lacks an alkyl group on the phenyl ring. However, for derivatives like 4-methylmethcathinone (mephedrone), this pathway is prominent. nih.govnih.gov The methyl group on the aromatic ring undergoes hydroxylation to form an alcohol (hydroxytolyl metabolite), which can be further oxidized to a carboxylic acid. nih.govnih.govresearchgate.net Studies in rat liver hepatocytes have shown that oxidation of the 4'-methyl group is one of the main metabolic routes for mephedrone. nih.govresearchgate.net

Identification of Phase II Metabolic Pathways (e.g., Glucuronidation, Sulfation)

Following Phase I reactions, the resulting metabolites, as well as the parent compound, can undergo Phase II conjugation to increase their water solubility and facilitate excretion. researchgate.netresearchgate.net The most common Phase II reactions for cathinones are glucuronidation and sulfation. researchgate.netresearchgate.net Glucuronidation involves the transfer of glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the metabolite, a reaction catalyzed by UDP-glucuronyltransferases (UGTs). wikipedia.org In vitro studies have demonstrated that the hydroxylated metabolites formed during Phase I are substrates for glucuronide conjugation. jfda-online.com For some cathinones, the glucuronide conjugates of metabolites resulting from keto group reduction have been identified as significant Phase II products. frontiersin.org While information is limited, it is established that these conjugation pathways are relevant for the metabolism of synthetic cathinones. researchgate.netresearchgate.net

Characterization of Metabolite Profiles in Non-Human Biological Matrices

In vitro systems using animal-derived tissues are instrumental in characterizing the metabolic fate of xenobiotics like methcathinone. Rat liver hepatocytes and rabbit liver slices have been employed to generate and identify metabolites.

Metabolites Identified in Rat Liver Hepatocytes and Microsomes

Studies on methcathinone analogues in rat liver preparations have provided significant insight into their biotransformation. Incubation of 4-methylmethcathinone (4-MMC) with rat liver hepatocytes resulted in the identification of numerous metabolites. nih.govresearchgate.net The primary pathways observed were the oxidation of the tolyl methyl group and the reduction of the keto group. nih.gov N-demethylation was also a noted route. nih.gov

Parent CompoundMetabolic PathwayKey Metabolites IdentifiedReference
4-Methylmethcathinone (Mephedrone)Oxidation of 4'-methyl group4-Hydroxytolyl-mephedrone, 4-Carboxy-mephedrone nih.govresearchgate.net
4-Methylmethcathinone (Mephedrone)Carbonyl ReductionDihydromephedrone nih.govresearchgate.net
4-Methylmethcathinone (Mephedrone)N-DemethylationNor-mephedrone (4-Methylcathinone) researchgate.net
Methylmethcathinone (MMC) IsomersN-DemethylationCorresponding N-demethylated metabolites nih.gov

Metabolites Identified in Rabbit Liver Slices

Rabbit models, both in vivo and in vitro, have been used to study cathinone metabolism. researchgate.netnih.gov An in vitro study using cryopreserved rabbit liver slices investigated the metabolism of 3-fluoromethcathinone (3-FMC), a structural analogue of methcathinone. nih.gov This model proved effective in identifying several Phase I metabolites.

Parent CompoundMetabolic PathwayKey Metabolites IdentifiedReference
3-Fluoromethcathinone (3-FMC)N-Demethylation3-Fluorocathinone nih.gov
3-Fluoromethcathinone (3-FMC)Unknown3-Fluorocathinone-imine nih.gov
3-Fluoromethcathinone (3-FMC)HydroxylationHydroxy-3-fluoromethcathinone nih.gov
3-Fluoromethcathinone (3-FMC)Carbonyl Reduction & Hydroxylation3-Fluoromethcathinone-diol nih.gov
MethcathinoneN-DemethylationCathinone researchgate.net

Enantioselective Metabolism

Methcathinone possesses a chiral center, meaning it exists as two enantiomers: (S)-(-)-methcathinone and (R)-(+)-methcathinone. wikipedia.orgnih.gov The stereochemistry plays a critical role in the pharmacological and metabolic profiles of cathinones. nih.govnih.gov The S-enantiomer is typically the more potent stimulant. nih.gov For example, naturally occurring cathinone is primarily the S-enantiomer, which is responsible for the potent central nervous system stimulation. nih.gov This enantiomeric trend has been observed for several synthetic cathinones, including methcathinone. nih.gov

Analytical Chemistry and Forensic Science Applications

Spectroscopic Methods

Spectroscopic techniques provide detailed information about the molecular structure of methcathinone (B1676376) and are invaluable for its unambiguous identification, especially when dealing with isomers.

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups and for providing a unique "fingerprint" of a molecule. When mass spectrometry fails to distinguish between isomers, IR spectroscopy often provides the necessary discrimination. marshall.eduthermofisher.com Gas Chromatography-Infrared Spectroscopy (GC-IR) combines the separation power of GC with the identification capabilities of IR, proving highly effective for differentiating positional isomers of methcathinone. marshall.edumarshall.edu The substitution patterns on the aromatic ring of different isomers result in distinct IR absorption patterns. thermofisher.com

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a rapid and non-destructive method for analyzing solid or liquid samples directly. thermofisher.com FT-Raman spectroscopy is a complementary vibrational spectroscopy technique. dea.gov A patent for the analysis of methcathinone derivatives provides specific characteristic absorption bands in the infrared spectrum to identify compounds like 4-chloromethcathinone. google.com For example, characteristic peaks for 4-chloromethcathinone were identified at 1688 cm⁻¹, 1589 cm⁻¹, 1402 cm⁻¹, 1244 cm⁻¹, 1092 cm⁻¹, 977 cm⁻¹, 841 cm⁻¹, and 745 cm⁻¹. google.com

Table 3: Characteristic IR Absorption Bands for 4-Chloromethcathinone

Wavenumber (cm⁻¹) Reference
1688 google.com
1589 google.com
1402 google.com
1244 google.com
1092 google.com
977 google.com
841 google.com
745 google.com

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for elucidating molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the methcathinone molecule. dea.gov This technique is particularly useful for differentiating between regioisomers, which can be challenging with other methods. nanalysis.comnih.gov

For example, the ¹H NMR spectra of 2-, 3-, and 4-methylmethcathinone (MMC) isomers show distinct differences in the aromatic region (7-8 ppm). nanalysis.com The para-substitution of 4-MMC results in a characteristic AA'MM' multiplet, while the ortho- and meta-isomers show more complex splitting patterns and different integration ratios for the aromatic protons. dea.govnanalysis.com Complete spectroscopic characterization, including ¹H and ¹³C NMR, has been published for several methcathinone analogs, providing a valuable reference for forensic laboratories. dea.gov

Immunological Assays and Cross-Reactivity Research

Immunoassays are a common presumptive screening tool in forensic toxicology. However, their effectiveness for detecting novel psychoactive substances like methcathinone can be limited by issues of cross-reactivity. nih.gov Cross-reactivity occurs when an assay designed to detect a specific drug also reacts with structurally similar compounds, potentially leading to false-positive or false-negative results. ohsu.edu

Research has shown that the cross-reactivity of cathinone (B1664624) derivatives in commercial immunoassays targeting amphetamine or methamphetamine is generally low, often less than 4%. nih.gov However, specific kits, such as the Randox Mephedrone (B570743)/Methcathinone ELISA kit, have demonstrated the ability to detect cathinone derivatives at concentrations as low as 150 ng/ml. nih.gov This particular assay shows minimal cross-reactivity with other amphetamine-like compounds. nih.gov

The development of specific antibodies for methcathinone is crucial for creating more accurate immunoassays. medixbiochemica.com Some studies have evaluated the cross-reactivity of various synthetic cathinones in different immunoassay systems. For example, one study found that methylone and 3-chloromethcathinone (B1649792) (3-CMC) could cause false-positive results in an MDMA assay at certain concentrations, while 2-methylmethcathinone (2-MMC) could do the same for an amphetamine test. nih.gov This highlights the need for confirmatory analysis by more specific methods like mass spectrometry when a positive result for amphetamine-type stimulants is obtained from an immunoassay. nih.gov The lack of broad-range screening techniques that can be applied to immunoassays for newer designer drugs remains a significant challenge. nih.gov

Analytical Challenges in Forensic Samples

The analysis of (-)-Methcathinone (B12719017) hydrochloride in forensic samples is accompanied by several significant challenges that can impact the accuracy and reliability of results.

Absence of Certified Reference Standards

A major hurdle in the forensic analysis of novel psychoactive substances is the frequent unavailability of certified reference materials (CRMs). dea.gov CRMs are essential for validating analytical methods and ensuring the accuracy of quantification. While some suppliers offer certified reference solutions of methcathinone and its isomers, including S(-)-Methcathinone and R(+)-Methcathinone HCl, the rapid emergence of new analogues often outpaces the production of corresponding standards. sigmaaldrich.comcerilliant.comcerilliant.com This scarcity requires forensic laboratories to sometimes synthesize and characterize these substances in-house, which is a time-consuming and expensive process. forensicsciencereview.com Some methods have been developed to purify methcathinone from seized samples to create a standard substance for forensic use. google.com

Matrix Effects in Complex Samples

Forensic samples, particularly biological matrices like blood and urine, are inherently complex. The presence of endogenous compounds and other substances can interfere with the analysis of the target analyte, a phenomenon known as the matrix effect. researchgate.netdoaj.org These interferences can suppress or enhance the analytical signal, leading to inaccurate quantification. dntb.gov.ua To mitigate matrix effects, extensive sample preparation techniques are often required. These can include liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the cathinones from the biological matrix. researchgate.netgoogle.com The stability of synthetic cathinones in biological matrices is another area of concern that requires further investigation. ojp.gov

Discrimination of Closely Related Analogues

The structural similarity among synthetic cathinones presents a significant analytical challenge. wikipedia.org Many analogues differ only by the position or type of substituent on the phenyl ring or the alkyl chain. acs.org This makes it difficult to differentiate between them using less specific analytical techniques. Chromatographic methods, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), coupled with mass spectrometry (MS), are essential for the definitive identification and separation of these closely related compounds. mdma.chpsu.edu Even with these advanced techniques, the thermal lability of some cathinones can lead to degradation during GC analysis, further complicating their identification. ojp.gov The development of methods that can reliably distinguish between isomers, such as S(-)-Methcathinone and R(+)-Methcathinone, is also crucial, as they may have different potencies and effects. nih.gov

Impurity Profiling and Source Attribution in Seized Materials

Impurity profiling is a valuable forensic tool for establishing links between different drug seizures and tracing them back to a common manufacturing source. The synthesis of illicit methcathinone often results in the presence of characteristic impurities, which can include starting materials, reagents, by-products, and degradation products. mdma.ch For example, methcathinone can be synthesized through the oxidation of ephedrine (B3423809) or pseudoephedrine. dea.govmdma.ch

The analysis of these impurities can provide intelligence on the synthetic route used. Different synthetic pathways will likely result in different impurity profiles. By identifying and quantifying these impurities in seized samples, forensic chemists can create a chemical "fingerprint" of a particular batch. This information can be used to link different seizures to the same clandestine laboratory, providing crucial evidence in criminal investigations. The analysis of seized "legal high" products has shown that they often contain not only the declared cathinone derivative but also various adulterants like caffeine (B1668208) and lidocaine. forensicsciencereview.com

Behavioral Pharmacology Animal Models

Locomotor Activity Studies

(-)-Methcathinone (B12719017) and its analogs consistently produce dose-dependent increases in locomotor activity in rodents, a hallmark of central nervous system stimulants. This hyperactivity is primarily attributed to the drugs' interaction with the dopaminergic system.

Studies in mice have shown that methcathinone (B1676376) produces a robust, dose-dependent increase in horizontal locomotor activity. This stimulatory effect is mediated by the activation of dopaminergic neurotransmission, as the selective D1-dopamine receptor antagonist, SCH 23390, can abolish the locomotor-activating effects of the compound. In line with these findings, methcathinone has been shown to potently increase extracellular levels of dopamine (B1211576) and serotonin (B10506) in the mouse striatum.

The locomotor stimulant effects of various synthetic cathinones often follow an inverted U-shaped dose-effect curve, where activity increases with the dose up to a certain point, after which higher doses may lead to a decrease in activity or the emergence of stereotyped behaviors. The potency and duration of these effects vary among different cathinone (B1664624) derivatives. For instance, in studies comparing a series of cathinone analogs, the relative potencies in stimulating locomotor activity were found to differ significantly. While some cathinones produce stimulant effects that last for one to two hours, others can induce profound and prolonged hyperactivity lasting for several hours.

Table 1: Locomotor Activity of Selected Synthetic Cathinones in Mice This table is interactive. You can sort and filter the data.

Compound Effective Dose (ED₅₀) (mg/kg) Onset of Action Duration of Action Peak Effect
α-PPP ~2.5-25 Within 10 mins 60-190 mins Dose-dependent
α-PHP 2.5-10 Within 10 mins ~100 mins Inverted U-shape
MDPBP 0.1-2.5 10-20 mins 160-270 mins Peak at 1 mg/kg
Ethylone 2.5-25 Within 10 mins 1-2 hours Dose-dependent
α-PVT 10-50 Within 10 mins 240-250 mins Dose-dependent

Data synthesized from Gatch et al., 2017.

Reinforcing Effects and Self-Administration Paradigms

The reinforcing effects of (-)-methcathinone hydrochloride and other synthetic cathinones are a key determinant of their abuse liability. The intravenous self-administration (IVSA) paradigm in animal models is the gold standard for assessing these effects.

Synthetic cathinones, as a class, have been demonstrated to be readily self-administered by rodents, indicating their rewarding properties. The reinforcing efficacy of these compounds is often compared to that of classic psychostimulants like cocaine and methamphetamine. Structure-activity relationship studies suggest that the reinforcing effectiveness of many synthetic cathinones is positively correlated with their selectivity for the dopamine transporter (DAT) over the serotonin transporter (SERT).

In self-administration studies, animals will learn to perform a specific response, such as a lever press, to receive an infusion of the drug. The rate of responding and the amount of drug self-administered provide a measure of the drug's reinforcing strength. Some synthetic cathinones have been shown to maintain high levels of responding, sometimes characterized by "binge-like" patterns of intake, which is a key feature of substance use disorders in humans.

Discriminative Stimulus Properties

Drug discrimination paradigms in animals are used to assess the subjective effects of psychoactive drugs. In these studies, animals are trained to distinguish between the effects of a specific drug and a placebo (e.g., saline) to receive a reward. The ability of a novel compound to substitute for the training drug provides insight into its pharmacological mechanism and potential for abuse.

Studies have shown that methcathinone only partially substitutes for the discriminative stimulus effects of 3,4-methylenedioxymethamphetamine (MDMA), suggesting that while there are some similarities in their subjective effects, they are not identical. In contrast, other synthetic cathinones can fully substitute for the discriminative stimulus effects of both methamphetamine and MDMA.

The discriminative stimulus effects of cathinones are complex and appear to be mediated by both dopaminergic and serotonergic systems. For example, the substitution for a dopaminergic stimulant like methamphetamine suggests an action on the dopamine system, while substitution for a drug like MDMA, which has significant serotonergic effects, points to an interaction with the serotonin system. The relative activity at DAT and SERT appears to be a critical factor in determining the specific discriminative stimulus profile of a particular cathinone.

Table 2: Discriminative Stimulus Effects of Selected Synthetic Cathinones in Rats This table is interactive. You can sort and filter the data.

Test Compound Substitution for Methamphetamine Substitution for Cocaine
α-PPP Full Full
α-PHP Full Full
α-PVT Full Partial (50%)
MDPBP Full Partial (Inverted U-shape, max 67%)
Ethylone Full Full

Data from Gatch et al., 2017.

Assessment of Withdrawal-Like Effects in Animal Models

Chronic use of stimulants like methcathinone can lead to a withdrawal syndrome upon cessation of use. In animal models, withdrawal is assessed through a variety of behavioral measures that are analogous to symptoms observed in humans.

While specific studies on (-)-methcathinone hydrochloride withdrawal are limited, research on the closely related compound methamphetamine provides valuable insights. Withdrawal from chronic methamphetamine administration in mice has been shown to induce anxiety and depression-like behaviors. These are often measured using standardized tests such as the open field test (to assess anxiety-like behavior) and the forced swim test or tail suspension test (to assess behavioral despair, a correlate of depression).

During withdrawal, animals may exhibit decreased locomotor activity and exploration in the open field test, and increased immobility time in the forced swim and tail suspension tests. These behavioral changes are thought to reflect the negative emotional state, including anhedonia (the inability to experience pleasure), that characterizes withdrawal in humans. The severity of these withdrawal-like symptoms can be influenced by the duration and dose of prior drug exposure.

Influence on Learning and Memory in Animal Models

The effects of (-)-methcathinone hydrochloride on cognitive functions such as learning and memory are an area of growing interest. Research on related compounds suggests that acute and chronic use can have significant, and sometimes conflicting, effects on these processes.

Studies using in vivo two-photon Ca2+ imaging have shown that methcathinone administration can increase visually-evoked neuronal activity and enhance the coding capacity of individual neurons, which may suggest an improvement in sensory information processing. However, research on other synthetic cathinones, such as mephedrone (B570743), has yielded more complex results. For instance, mephedrone has been reported to improve visuo-spatial associative memory and learning in some studies, while potentially impairing working memory in others.

The Morris water maze and radial arm maze are common behavioral tasks used to assess spatial learning and memory in rodents. Studies with methamphetamine have shown that it can impair spatial learning and memory, particularly reference memory, and these deficits can persist even after a prolonged period of abstinence. These findings highlight the potential for long-term cognitive impairments following chronic stimulant use. The specific effects of (-)-methcathinone hydrochloride on these cognitive domains require further investigation.

Socio Scientific and Policy Research Perspectives

Academic Studies on the Emergence and Spread of Synthetic Cathinones

The rise of synthetic cathinones, including (-)-methcathinone (B12719017), as drugs of abuse has been a significant focus of academic research. These studies explore the patterns of use and the subsequent public health consequences from a scientific and monitoring perspective.

Research has identified that (-)-methcathinone, often referred to as S(-)-methcathinone, is the predominant enantiomer found in illicit drug markets. This is primarily due to the common clandestine synthesis method which utilizes (-)-1R,2S-ephedrine as a precursor. researchgate.net While small amounts of the R(+) enantiomer may be present due to spontaneous racemization during extraction, the bulk of the product is the S(-) form. researchgate.net

Studies comparing the enantiomers have demonstrated that S(-)-methcathinone is significantly more potent in producing central stimulant effects than R(+)-methcathinone. nih.govcapes.gov.br In animal studies, S(-)-methcathinone was found to be approximately twice as potent as S(+)amphetamine and three to five times more potent than R(+)methcathinone in locomotor stimulation and drug discrimination assays. nih.gov This higher potency likely contributes to its prevalence and preference in illicit use.

The abuse potential of methcathinone (B1676376) hydrochloride has been compared to that of amphetamines. wikipedia.orgchemeurope.com In preclinical models, it has been shown to have reinforcing effects, suggesting a high potential for abuse in humans. chemeurope.com Drug discrimination studies have further revealed that methcathinone hydrochloride can produce effects similar to both cocaine and dextroamphetamine. wikipedia.org

The emergence of synthetic cathinones, including methcathinone, has posed a significant public health challenge. nih.gov Research into the neurotoxic potential of methcathinone has revealed enantiomer- and species-dependent effects. researchgate.net In mice, both enantiomers were found to be toxic to dopamine (B1211576) (DA) neurons, with the R(+) enantiomer showing greater potency in this regard. researchgate.net Conversely, in rats, only S(-)-methcathinone demonstrated toxic effects on serotonin (B10506) (5-HT) neurons. researchgate.net These findings suggest that the N-methylation of cathinone (B1664624) to form methcathinone confers 5-HT neurotoxic activity. researchgate.net

Studies on human users of methcathinone have shown a reduction in dopamine transporter (DAT) density, indicating potential long-term damage to the dopamine system. mdpi.com The abuse of methcathinone has been associated with a range of adverse health effects, including neurological and psychopathological symptoms such as psychomotor agitation, hallucinations, and delusions. nih.gov The first synthetic cathinone to be widely abused, methcathinone, was reported in the former Soviet Union in the 1970s and later in the United States in the 1990s, where it was known by street names such as "Cat," "Jeff," and "Mulka". nih.gov

Interactive Data Table: Comparative Potency of Methcathinone Enantiomers

FeatureS(-)-MethcathinoneR(+)-MethcathinoneReference
Locomotor Stimulation Potency 3-5 times more potentLess potent nih.gov
Cocaine-like Responding Elicits responseElicits response, but less potent nih.gov
(+)-Amphetamine-like Responding Elicits responseElicits response, but less potent nih.gov
Abuse Potential (ICSS) Approximately 2-fold more potentLess potent nih.gov

Research on Regulatory Responses and Their Impact on the Illicit Drug Market

The rise in the abuse of methcathinone prompted swift regulatory action in many countries. In the United States, methcathinone was classified as a Schedule I substance under the Controlled Substances Act, signifying a high potential for abuse and no accepted medical use. wikipedia.orgnih.govcaymanchem.com This scheduling was recommended to the United Nations Secretary-General in 1994. wikipedia.org Following this, in 1995, China also added methcathinone to its list of prohibited substances and ceased its pharmaceutical production. wikipedia.org

The illicit production of synthetic cathinones often utilizes legal loopholes by creating substances that are not explicitly banned. nih.gov However, the legal status of methcathinone is now firmly established in many jurisdictions. For example, in Australia, it is a Schedule 9 prohibited substance, and in the United Kingdom, it is a Class B drug with no clinical applications. wikipedia.org

The clandestine nature of methcathinone synthesis, often referred to as "kitchen chemistry," from readily available precursors like ephedrine (B3423809) and pseudoephedrine, has been a significant challenge for law enforcement. drugfuture.commdma.ch The response from public health agencies and law enforcement has involved increased surveillance, criminal investigations, and the implementation of stricter legal penalties to curtail its production and use. ojp.gov

Development of New Psychoactive Substances (NPS) and Analogues to Circumvent Control

The control of specific synthetic cathinones like methcathinone has led to the emergence of a vast number of new psychoactive substances (NPS) and analogues designed to circumvent these regulations. nih.govmdpi.com Clandestine chemists modify the chemical structure of controlled substances to create new, technically legal compounds that produce similar effects. nih.gov

Methcathinone serves as a parent compound for many of these newer "designer" drugs. nih.govresearchgate.net For example, the addition of a methylenedioxy ring to the phenyl group of methcathinone creates analogues that resemble MDMA (3,4-methylenedioxymethamphetamine). nih.gov Two of the most well-known methcathinone derivatives are mephedrone (B570743) (4-methylmethcathinone) and methylone (3,4-methylenedioxymethcathinone). nih.gov

Research has shown that these analogues, like their parent compound, often act as substrates for monoamine transporters, leading to their stimulant and psychoactive effects. nih.gov The continuous development of these analogues presents an ongoing challenge for regulatory bodies and public health officials, as the number of new synthetic cathinones reported in illicit markets continues to grow. mdpi.com By the end of 2021, the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) was monitoring 162 different synthetic cathinones.

Bibliometric Analysis of Research Trends on Cathinones

A systematic bibliometric review of cathinone-related literature from 1994 to 2018 would likely show a dramatic increase in annual publications, particularly after the mid-2000s when the recreational use of synthetic cathinones became more widespread. These analyses typically highlight that a majority of the research originates from institutions in developed countries, particularly the United States and European nations.

The focus of this research is often on the pharmacological effects, chemical analysis for forensic purposes, clinical neurology, toxicity, and behavioral aspects of these substances. The emergence of designer drug synthesis is a prominent theme, reflecting the ongoing efforts of clandestine chemists to create new analogues. Such bibliometric studies underscore the interplay between illicit drug use, scientific research, and legislative responses.

Future Directions in Methcathinone Research

Advancements in Stereoselective Synthesis and Enantiomeric Resolution

Future research in the synthesis of (-)-methcathinone (B12719017) is geared towards developing more efficient and environmentally friendly stereoselective methods. The S-enantiomer of methcathinone (B1676376) has been shown to have greater stimulating effects on the central nervous system than the R-enantiomer. nih.gov This highlights the importance of producing enantiomerically pure compounds for pharmacological studies.

Historically, methcathinone was synthesized through the oxidation of ephedrine (B3423809) or pseudoephedrine. wikipedia.orgdea.govforensics.org.my When pseudoephedrine or ephedrine is used as the starting material, only a single enantiomer of methcathinone is produced. wikipedia.org For instance, (1R,2S)-ephedrine and (1S,2S)-pseudoephedrine yield (S)-methcathinone, while (1S,2R)-ephedrine and (1R,2R)-pseudoephedrine produce (R)-methcathinone. forensics.org.my However, these methods often rely on strong oxidizing agents like potassium permanganate (B83412) or chromium (VI) compounds, which can be hazardous. wikipedia.org

Modern advancements are exploring enzymatic and chiral catalyst-based approaches to achieve higher enantioselectivity and yield. These greener chemistry approaches aim to minimize waste and improve the safety of the synthesis process.

Enantiomeric resolution, the separation of a racemic mixture into its individual enantiomers, is crucial for studying the distinct biological activities of each enantiomer. nih.gov Several techniques have been developed for the enantiomeric separation of cathinone (B1664624) derivatives, which can be broadly categorized as direct and indirect methods. nih.gov

Direct methods utilize a chiral selector, such as a chiral stationary phase in chromatography or a chiral additive in the mobile phase. scispace.com

Indirect methods involve the derivatization of the enantiomers with a chiral reagent to form diastereomers, which can then be separated using achiral chromatography. nih.govnih.gov

Capillary electrophoresis (CE) has emerged as a powerful technique for the enantioseparation of cathinones. nih.gov Studies have successfully used cyclodextrins as chiral selectors in CE to achieve good resolution between the enantiomers of methcathinone and its analogues. nih.gov High-performance liquid chromatography (HPLC) with chiral stationary phases is another widely used and effective method. nih.gov The development of novel chiral stationary phases and derivatizing agents continues to be an active area of research, aiming for improved resolution, sensitivity, and applicability to a wider range of cathinone analogues. nih.govnih.gov

Refinement of Preclinical Pharmacological Models

The refinement of preclinical pharmacological models is essential for accurately predicting the effects of (-)-methcathinone in humans. Current animal models have been instrumental in understanding the abuse liability and neuropharmacological profile of synthetic cathinones. nih.govcapes.gov.brnih.gov

Self-administration studies in rodents have confirmed the reinforcing effects of synthetic cathinones, indicating their potential for abuse. nih.gov Locomotor activity assays are used to assess the stimulant effects, while drug discrimination studies help to understand the subjective effects of these compounds. capes.gov.brnih.gov

Future research will focus on developing more sophisticated animal models that can better mimic the complexities of human drug use. This includes models of long-term exposure, withdrawal, and relapse. ojp.gov Investigating the effects of (-)-methcathinone in these models will provide valuable insights into the neurobiological changes that occur with chronic use and the factors that contribute to addiction.

Furthermore, there is a need to develop models that can assess the cognitive and neuropsychiatric effects of (-)-methcathinone. Chronic abuse of psychostimulants is associated with cognitive deficits, and it is crucial to understand the long-term impact of (-)-methcathinone on learning, memory, and executive function. nih.gov

Development of Novel Analytical Techniques

The continuous emergence of new synthetic cathinone analogues presents a significant challenge for forensic and clinical laboratories. nih.govnih.gov Therefore, the development of novel, rapid, and sensitive analytical techniques is a high priority.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most commonly used techniques for the identification and quantification of synthetic cathinones. ojp.govresearchgate.netcfsre.org However, the thermal instability and extensive fragmentation of some cathinones in GC-MS can be problematic. ojp.gov

Recent advancements have focused on alternative ionization techniques and high-resolution mass spectrometry (HRMS) to improve the detection and characterization of these compounds. cfsre.org Techniques such as direct analysis in real time (DART) coupled with mass spectrometry offer rapid screening capabilities. cfsre.org

The development of methods for the enantioselective analysis of methcathinone and its analogues is also crucial, given the stereoselectivity of their pharmacological effects. nih.gov Chiral chromatography and capillary electrophoresis methods are continuously being improved for this purpose. nih.govnih.gov Additionally, the use of chiral derivatizing agents in conjunction with GC-MS provides an indirect method for enantiomeric separation. scispace.comnih.gov

Future research will likely focus on the development of portable and on-site testing devices for the rapid detection of synthetic cathinones, as well as the application of advanced chemometric approaches for the differentiation of isomers. researchgate.netnih.gov

Longitudinal Animal Studies on Neurobiological Adaptations

Longitudinal animal studies are critical for understanding the long-term neurobiological adaptations that occur in response to chronic (-)-methcathinone exposure. These studies allow researchers to track changes in brain structure and function over time, providing insights into the mechanisms underlying tolerance, dependence, and addiction. ojp.gov

Chronic administration of methcathinone in animals has been shown to cause significant decreases in the levels of dopamine (B1211576) and serotonin (B10506) in the striatum. nih.gov It is also associated with a reduction in the density of dopamine transporters (DAT). nih.govmdpi.com These neurochemical changes are thought to contribute to the long-term damage to dopamine and serotonin systems. nih.gov

Future longitudinal studies will likely employ advanced neuroimaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), to non-invasively monitor changes in the brains of living animals. These studies will provide a more detailed picture of the neuroadaptations that occur with chronic (-)-methcathinone use.

Furthermore, there is a need for studies that investigate the role of neuroinflammation in the long-term effects of (-)-methcathinone. nih.govnih.govmdpi.com Chronic neuroinflammation has been implicated in the neurotoxic effects of other psychostimulants and may play a role in the neuronal damage associated with synthetic cathinone use. nih.govmdpi.com

Enhanced Forensic Science Capabilities for Emerging Analogues

The rapid emergence of new synthetic cathinone analogues poses a significant challenge to forensic science. nih.govforensicsciencereview.com To effectively identify and control these substances, forensic laboratories require enhanced analytical capabilities and up-to-date reference materials. dea.gov

A major challenge is the structural similarity between different cathinone analogues, which can make them difficult to distinguish using standard analytical techniques. researchgate.net The development of high-resolution analytical methods, such as HRMS and nuclear magnetic resonance (NMR) spectroscopy, is crucial for the unambiguous identification of these compounds. cfsre.org

The creation and maintenance of comprehensive spectral libraries and databases for emerging analogues are also essential for forensic laboratories. dea.gov International collaboration and information sharing among forensic scientists are vital for staying ahead of the ever-changing landscape of new psychoactive substances. forensicsciencereview.com

Future efforts will focus on the development of predictive tools, such as quantitative structure-activity relationship (QSAR) models, to anticipate the emergence of new analogues and their potential pharmacological effects. nih.gov This will enable a more proactive approach to the control of these substances. Additionally, research into the thermal degradation of synthetic cathinones is important for improving the reliability of analytical methods, particularly GC-MS. ojp.govojp.gov

Q & A

Q. What are the established synthetic routes for preparing enantiomerically pure (-)-methcathinone hydrochloride, and how can chiral purity be validated?

(-)-Methcathinone hydrochloride can be synthesized via oxidation of (1S,2R)-(+)-ephedrine hydrochloride using permanganate methods . Chiral purity validation typically involves gas chromatography (GC) or nuclear magnetic resonance (NMR) with chiral derivatizing agents, as demonstrated in studies resolving ephedrine and methcathinone enantiomers .

Q. What are the recommended safety protocols for handling methcathinone hydrochloride in laboratory settings?

  • Handling : Avoid skin/eye contact, inhalation, and ingestion. Use personal protective equipment (PPE) and ensure ventilation .
  • Storage : Store at <-15°C in airtight containers, pre-warm to room temperature before use, and separate from incompatible substances .
  • First Aid : For eye exposure, rinse with water for 10–15 minutes; for ingestion, seek immediate medical attention .

Q. Which analytical techniques are routinely used to characterize methcathinone hydrochloride, and how do they address isomer differentiation?

  • Melting Point Analysis : Methcathinone hydrochloride melts at 188–191°C, distinguishing it from analogs like mephedrone (251°C) or ephedrine hydrochloride (217–220°C) .
  • IR Spectroscopy : Assigns functional groups (e.g., carbonyl stretches) and identifies positional isomers (e.g., 2-MMC vs. 4-MMC) via DFT-based spectral interpretation .

Q. How can researchers quantify methcathinone hydrochloride in complex matrices without reference standards?

Quantitative 1H^1H-NMR (qNMR) is a validated method for purity assessment, achieving 92.6% accuracy compared to labeled reference standards. This approach avoids reliance on commercial calibrants .

Q. What are the key physicochemical properties influencing experimental design for methcathinone hydrochloride studies?

PropertyValue/DescriptionReference
Molecular Weight227.73 g/mol
SolubilitySoluble in methanol, DMSO
StabilityHygroscopic; degrade under heat/light

Advanced Research Questions

Q. How do intermolecular interactions in crystalline methcathinone hydrochloride affect its spectroscopic and stability profiles?

Hirshfeld surface analysis and DFT studies reveal hydrogen-bonding networks and van der Waals interactions in 2-MMC∙HCl and 4-MMC∙HCl crystals. These interactions influence IR band shifts and thermal stability .

Q. What experimental strategies mitigate data contradictions arising from enantiomeric impurities in pharmacological studies?

  • Use chiral chromatography (e.g., GC with cyclodextrin phases) to isolate (-)-enantiomers .
  • Validate purity via 1H^1H-NMR with chiral solvating agents to avoid confounding results from racemic mixtures .

Q. How do pyrolysis and environmental degradation pathways impact the forensic analysis of methcathinone hydrochloride?

Degradation products (e.g., fluorinated analogs) can form artifacts during GC-MS analysis. Stability studies under controlled humidity/temperature are critical to avoid misidentification .

Q. What novel methodologies enable trace detection of methcathinone hydrochloride in environmental samples?

Diffusive Gradients in Thin Films (DGT) techniques coupled with LC-MS/MS achieve sub-ppb detection limits in river water, addressing challenges in environmental toxicology .

Q. How can researchers design in vitro studies to account for methcathinone hydrochloride’s instability in aqueous solutions?

  • Use deuterated analogs (e.g., 3-methyl-d3 methcathinone HCl) as internal standards to correct for hydrolysis .
  • Optimize storage at pH 4–6 and -20°C to minimize decomposition .

Methodological Notes

  • Data Contradictions : Discrepancies in pharmacological data may arise from unaccounted enantiomeric ratios or degradation products. Cross-validate results using orthogonal techniques (e.g., GC-MS + qNMR) .
  • Ethical Compliance : Adhere to DEA guidelines for handling Schedule I analogs, including secure storage and disposal via chemical incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.